gamma-GLU-PHE - 6810-81-7

gamma-GLU-PHE

Catalog Number: EVT-2794746
CAS Number: 6810-81-7
Molecular Formula: C14H18N2O5
Molecular Weight: 294.307
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gamma-glutamylphenylalanine is a dipeptide composed of glutamic acid and phenylalanine joined together by a peptide linkage. It has a role as a human metabolite. It derives from a glutamic acid and a phenylalanine.
Glutamylphenylalanine is a natural product found in Vigna radiata, Allium cepa, and Allium sativum with data available.
Overview

Gamma-glutamylphenylalanine, often referred to as gamma-GLU-PHE, is a dipeptide formed from the amino acids glutamic acid and phenylalanine. This compound is notable for its potential applications in food science, particularly in enhancing flavors and reducing bitterness in food products. It is synthesized through enzymatic methods that capitalize on the properties of gamma-glutamyltranspeptidase, an enzyme that facilitates the formation of gamma-glutamyl derivatives.

Source

Gamma-glutamylphenylalanine can be derived from various natural sources, including fermented foods such as natto, which is rich in poly-gamma-glutamic acid. The compound can also be synthesized enzymatically using bacterial enzymes like gamma-glutamyltranspeptidase from Bacillus subtilis or other microbial sources .

Classification

Gamma-glutamylphenylalanine belongs to the class of gamma-glutamyl peptides, which are characterized by the presence of a gamma-carboxyl group. These compounds are significant in food chemistry due to their flavor-enhancing properties and their role in the umami taste profile.

Synthesis Analysis

Methods

The synthesis of gamma-glutamylphenylalanine typically involves an enzymatic process. The key steps include:

  1. Substrate Preparation: The reaction requires glutamine and phenylalanine as substrates, generally at concentrations around 200 mM each.
  2. Enzyme Application: Gamma-glutamyltranspeptidase is added at a concentration of approximately 0.5 units/mL.
  3. Reaction Conditions: The reaction is carried out at pH 10.4 and incubated at 37 degrees Celsius for about 1.5 hours.
  4. Purification: After synthesis, the product is purified using ion-exchange chromatography (e.g., Dowex 1x8 columns) and characterized using nuclear magnetic resonance spectroscopy .

Technical Details

The yield of gamma-glutamylphenylalanine can reach up to 70% under optimal conditions, indicating a highly efficient enzymatic synthesis process .

Molecular Structure Analysis

Structure

Gamma-glutamylphenylalanine consists of a glutamic acid residue linked to a phenylalanine residue via a peptide bond. The molecular formula for gamma-glutamylphenylalanine is C₁₃H₁₅N₃O₄S, with a molecular weight of approximately 283.33 g/mol.

Data

The structural representation shows that the compound contains:

  • A gamma-carboxylic acid group from glutamic acid.
  • An aromatic side chain from phenylalanine which contributes to its flavor properties.
Chemical Reactions Analysis

Reactions

Gamma-glutamylphenylalanine can participate in various biochemical reactions, particularly in food chemistry where it may interact with other amino acids or compounds to modify flavors or enhance umami characteristics.

Technical Details

The enzymatic synthesis reaction can be summarized as follows:

Glutamine+Phenylalaninegamma glutamyltranspeptidaseGamma GLU PHE+By products\text{Glutamine}+\text{Phenylalanine}\xrightarrow{\text{gamma glutamyltranspeptidase}}\text{Gamma GLU PHE}+\text{By products}

This reaction highlights the transpeptidation mechanism facilitated by the enzyme, which transfers the gamma-glutamyl group to phenylalanine.

Mechanism of Action

Process

Data

Studies have shown that gamma-glutamylation significantly decreases the bitterness associated with certain amino acids like phenylalanine, making it more acceptable in food formulations .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • pH Stability: Stable across a wide pH range but optimal activity occurs at alkaline conditions (around pH 10).
  • Reactivity: Can undergo hydrolysis under acidic conditions but remains stable under neutral pH.
Applications

Scientific Uses

Gamma-glutamylphenylalanine has several applications in food science and nutrition:

  • Flavor Enhancement: Used to improve taste profiles in various food products by reducing bitterness and enhancing umami flavors.
  • Nutritional Supplements: Investigated for its potential benefits in enhancing amino acid absorption and metabolism.
  • Food Preservation: May play a role in extending shelf life due to its antimicrobial properties when used in specific formulations.

Properties

CAS Number

6810-81-7

Product Name

gamma-GLU-PHE

IUPAC Name

2-amino-5-[(1-carboxy-2-phenylethyl)amino]-5-oxopentanoic acid

Molecular Formula

C14H18N2O5

Molecular Weight

294.307

InChI

InChI=1S/C14H18N2O5/c15-10(13(18)19)6-7-12(17)16-11(14(20)21)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,15H2,(H,16,17)(H,18,19)(H,20,21)

InChI Key

XHHOHZPNYFQJKL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCC(C(=O)O)N

Solubility

not available

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